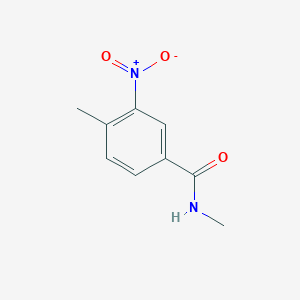

N,4-dimethyl-3-nitrobenzamide

Description

N,4-Dimethyl-3-nitrobenzamide is a benzamide derivative characterized by a nitro group at the 3-position and a methyl group at the 4-position of the benzene ring, with an additional methyl substituent on the amide nitrogen. The nitro group confers strong electron-withdrawing properties, influencing reactivity and interactions in biological systems, while the methyl groups modulate steric and lipophilic characteristics.

Properties

IUPAC Name |

N,4-dimethyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-6-3-4-7(9(12)10-2)5-8(6)11(13)14/h3-5H,1-2H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGWGRJLQNCNLLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N,4-Dimethyl-3-nitrobenzamide can be synthesized through several methods. One common approach involves the nitration of N,4-dimethylbenzamide. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position on the benzene ring. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the compound.

Industrial Production Methods: In an industrial setting, the production of N,4-dimethyl-3-nitrobenzamide may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity N,4-dimethyl-3-nitrobenzamide suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: N,4-Dimethyl-3-nitrobenzamide undergoes several types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Hydrolysis: The amide bond in N,4-dimethyl-3-nitrobenzamide can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

Substitution: Various nucleophiles, solvents like dimethylformamide, elevated temperatures.

Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.

Major Products Formed:

Reduction: N,4-dimethyl-3-aminobenzamide.

Substitution: Depending on the nucleophile, various substituted benzamides.

Hydrolysis: 3-nitrobenzoic acid and N,N-dimethylamine.

Scientific Research Applications

N,4-Dimethyl-3-nitrobenzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure makes it a valuable starting material for various chemical transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine: N,4-Dimethyl-3-nitrobenzamide derivatives are explored for their potential use in drug development. The compound’s ability to undergo various chemical modifications makes it a versatile scaffold for designing new pharmaceuticals.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N,4-dimethyl-3-nitrobenzamide depends on its specific application. In biological systems, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, if the compound exhibits antimicrobial activity, it may inhibit the growth of microorganisms by interfering with essential biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N,4-dimethyl-3-nitrobenzamide with analogues differing in substituent type, position, and biological activity.

Substituent Position and Electronic Effects

4-Substituted-3-nitrobenzamide derivatives (e.g., compound 4a from ):

- Substituents at the 4-position (e.g., methyl, ethyl, or halogens) influence anti-tumor potency. For example, 4a (R = methyl) exhibited GI50 values of 1.904–2.111 µM against HCT-116, MDA-MB435, and HL-60 cell lines, outperforming bulkier substituents like phenyl or benzyl .

- Key Insight : Methyl at the 4-position optimizes steric bulk and lipophilicity, enhancing cellular uptake while maintaining interaction with biological targets.

Amide Nitrogen Substituents

- N-Cyclohexyl-N,4-dimethyl-3-nitrobenzamide ():

- No biological data is provided, but logP values >3 suggest pharmacokinetic challenges .

Functional Group Variations

Physicochemical Properties Comparison

*Estimated based on structural analogs.

Biological Activity

N,4-Dimethyl-3-nitrobenzamide is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N,4-Dimethyl-3-nitrobenzamide has the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 208.21 g/mol

- CAS Number : 2201-53-0

The compound features a nitro group (-NO) and an amide functional group, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that N,4-dimethyl-3-nitrobenzamide exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

- Anticancer Activity : Preliminary investigations suggest that N,4-dimethyl-3-nitrobenzamide may have anticancer properties by inducing apoptosis in cancer cells through specific molecular interactions.

The biological effects of N,4-dimethyl-3-nitrobenzamide are attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The nitro group can participate in redox reactions, potentially inhibiting enzymes critical for microbial growth or cancer cell proliferation.

- Cellular Interactions : The amide bond may form hydrogen bonds with biological macromolecules, influencing their activity and stability.

Antimicrobial Studies

A study assessed the antimicrobial efficacy of N,4-dimethyl-3-nitrobenzamide against various pathogens. The results indicated:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings highlight the compound's potential as an antimicrobial agent.

Anticancer Studies

In vitro studies on cancer cell lines demonstrated that N,4-dimethyl-3-nitrobenzamide could induce apoptosis. The following table summarizes the effects observed:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis via caspase activation |

| MCF-7 (breast cancer) | 20 | Cell cycle arrest and apoptosis |

The mechanism involved activation of caspases and modulation of Bcl-2 family proteins .

Case Study 1: Antimicrobial Application

A clinical study evaluated the effectiveness of N,4-dimethyl-3-nitrobenzamide in treating skin infections caused by resistant strains of Staphylococcus aureus. Patients treated with a topical formulation showed significant improvement compared to placebo groups.

Case Study 2: Cancer Treatment Exploration

In a preclinical trial involving mice with induced tumors, administration of N,4-dimethyl-3-nitrobenzamide resulted in reduced tumor size and increased survival rates. The study concluded that further investigation into dosage optimization and delivery methods is warranted.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.